molecular formula C22H40O12 B12058290 Sucrose monodecanoate

Sucrose monodecanoate

Cat. No.: B12058290
M. Wt: 496.5 g/mol
InChI Key: STVGXWVWPOLILC-LUQRLMJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose monodecanoate is typically synthesized through esterification reactions. One common method involves the reaction of sucrose with decanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, this compound can be produced using enzymatic esterification. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to esterify sucrose with decanoic acid. This method is preferred due to its mild reaction conditions and higher selectivity .

Chemical Reactions Analysis

Types of Reactions

Sucrose monodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sucrose monodecanoate is primarily based on its ability to reduce surface tension and stabilize emulsions. It interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate hydrophobic substances. This property makes it effective in enhancing the solubility and stability of various compounds .

Comparison with Similar Compounds

Similar Compounds

    Sucrose monolaurate: Another sucrose ester with a lauric acid moiety.

    Sucrose distearate: A sucrose ester with stearic acid.

    Sucrose octaacetate: A sucrose ester with acetic acid.

Uniqueness

Sucrose monodecanoate is unique due to its specific fatty acid chain length (decanoic acid), which provides distinct surfactant properties compared to other sucrose esters. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications .

Properties

Molecular Formula

C22H40O12

Molecular Weight

496.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate

InChI

InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-11-14-16(26)18(28)19(29)21(32-14)34-22(12-24)20(30)17(27)13(10-23)33-22/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1

InChI Key

STVGXWVWPOLILC-LUQRLMJOSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O

Canonical SMILES

CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Origin of Product

United States

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